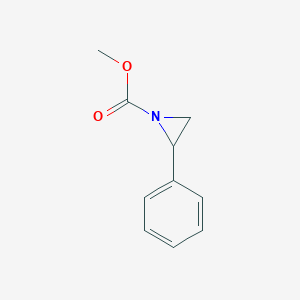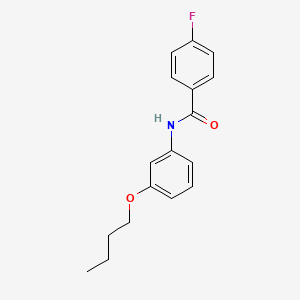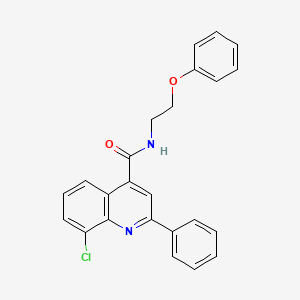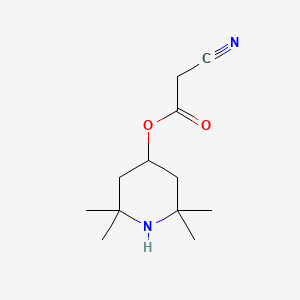![molecular formula C18H18N4O7 B14949372 N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B14949372.png)
N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with additional functional groups that contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-hydroxy-2-nitrobenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the nitro group results in amines.
科学研究应用
N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
- N-(2-{2-[(E)-1-(3-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide
- N-(2-{2-[(E)-1-(5-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide
Uniqueness
N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. Its combination of hydroxyl, nitro, and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C18H18N4O7 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[(5-hydroxy-2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H18N4O7/c1-28-15-6-3-11(8-16(15)29-2)18(25)19-10-17(24)21-20-9-12-7-13(23)4-5-14(12)22(26)27/h3-9,23H,10H2,1-2H3,(H,19,25)(H,21,24)/b20-9+ |
InChI 键 |
CIVSWDACXZPSMX-AWQFTUOYSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-])OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B14949295.png)

![2-[(4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14949304.png)
![2-iodo-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B14949311.png)

![N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949329.png)
![2,2'-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid)](/img/structure/B14949346.png)
![(3Z)-3-{[4-chloro-2-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B14949354.png)
![4,4'-methanediylbis[2-({(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol]](/img/structure/B14949364.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14949375.png)

![4-chloro-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14949390.png)

